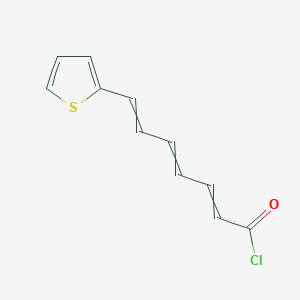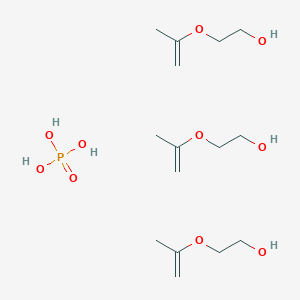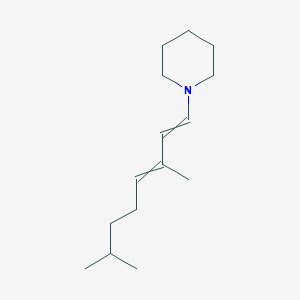![molecular formula C9H12O B14504313 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-61-7](/img/structure/B14504313.png)
Bicyclo[4.2.1]nona-2,4-dien-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are influenced by its bicyclic framework and the presence of a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes using a three-component catalytic system comprising cobalt (II) acetylacetonate, zinc, and zinc iodide . This method yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic systems and efficient reaction conditions ensures high yields and purity, making it feasible for large-scale production.
化学反応の分析
Types of Reactions
Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its saturated alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Bicyclo[4.2.1]nona-2,4-dien-9-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of bicyclo[4.2.1]nona-2,4-dien-9-ol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, while the conjugated diene system can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is similar in structure but contains an additional double bond, making it more reactive in certain chemical reactions.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: These compounds contain a nitrogen atom in the bicyclic framework, which imparts different chemical and biological properties.
Bicyclo[3.3.1]nonane: This compound has a different ring structure but shares some chemical properties with bicyclo[4.2.1]nona-2,4-dien-9-ol.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
64725-61-7 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
InChIキー |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC=CC1C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
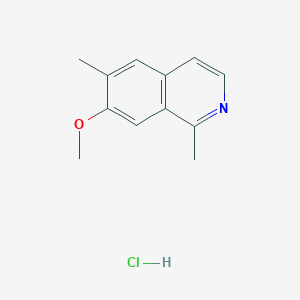
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)


![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
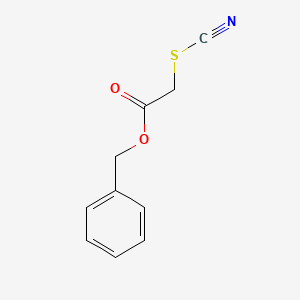
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
